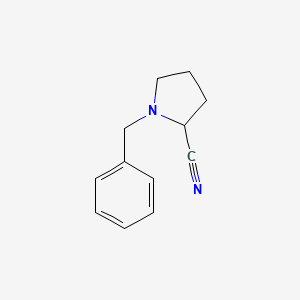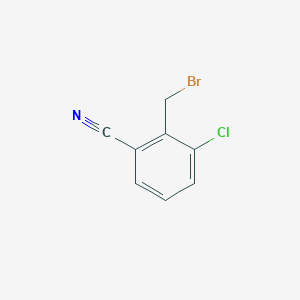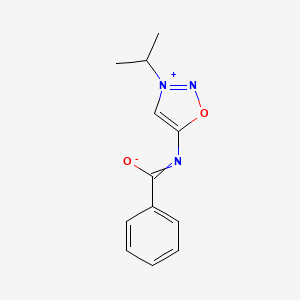
Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is a chemical compound that is part of a broader class of pyrrolidine derivatives. These compounds are characterized by a five-membered nitrogen-containing ring (pyrrolidine) and are of significant interest due to their potential applications in pharmaceuticals and organic synthesis.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been explored in various studies. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides with a FeCl2/Et3N binary catalytic system, which could be further reduced to give methyl 4-piperidinopyrrole-2-carboxylates . Another study reported the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives through a cyclization reaction, with the starting pyrrolidine derivatives synthesized via a 1,3-dipolar cycloaddition reaction . These methods highlight the versatility of synthetic approaches for creating pyrrolidine-based compounds.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, with the potential for various substituents and stereochemistry. One study characterized the stereochemistry of a methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivative using single-crystal X-ray diffraction . This technique is crucial for understanding the three-dimensional arrangement of atoms within these molecules, which can significantly impact their chemical reactivity and biological activity.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a range of chemical reactions. For example, the intramolecular azo coupling of 4-diazopyrrole-2-carboxylates has been used to create benzo and hetero [c]-fused 6H-pyrrolo[3,4-c]pyridazine-5-carboxylates, demonstrating the potential for constructing complex heterocyclic systems . Additionally, the reaction of 4-oxiranylmethylfuro[3,2-b]pyrroles with heterocyclic amines can lead to the formation of N-2-hydroxy-3-heteroaminopropyl-substituted compounds, showcasing the reactivity of the oxirane ring in these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by their molecular structure. The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined in one study, which is important for understanding their behavior in different pH environments . The reactivity of these compounds can also be tailored by modifying their structure, as seen in the methylation of the pyridine moiety to enhance analgesic properties .
Applications De Recherche Scientifique
Enantioselective Synthesis
Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is used in enantioselective synthesis processes. For example, Wang et al. (2018) explored the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, achieving moderate enantioselectivity and suggesting its utility in preparing biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang et al., 2018).
Nootropic Activity
This compound derivatives have been synthesized and tested for nootropic (cognitive-enhancing) activity. Valenta et al. (1994) conducted a study on the synthesis of various 1,4-disubstituted 2-oxopyrrolidines, including those related to this compound, to evaluate their nootropic properties (Valenta et al., 1994).
Analgesic Properties
Research has been conducted on modifying the structure of this compound derivatives to enhance their analgesic properties. Ukrainets et al. (2015) studied the methylation of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to optimize their biological properties, focusing on analgesic activity (Ukrainets et al., 2015).
Synthesis of Heterocyclic Compounds
This compound is used in the synthesis of heterocyclic compounds. Kametani et al. (1979) synthesized (±)-1-Benzyl-3α-hydroxy-4β-methylamino-2-oxopyrrolidine and its cis-isomer from 1-benzyl-4-ethoxycarbonyl-2,3-dioxopyrrolidine, highlighting its role as a synthetic intermediate in producing mitomycins (Kametani et al., 1979).
Antioxidant Activity
Synthesis and evaluation of antioxidant activity of this compound derivatives have been a focus in research. Tumosienė et al. (2019) synthesized a series of novel derivatives and tested their antioxidant activity, identifying potent antioxidants in the series (Tumosienė et al., 2019).
Antimicrobial Activity
The antimicrobial activity of this compound derivatives has also been explored. Nural et al. (2018) synthesized a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives and tested them against various bacterial and fungal strains, observing interesting antibacterial activity against certain strains (Nural et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-17-13(16)11-8-14(9-12(11)15)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRTVWYTAPOXDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569801 |
Source


|
| Record name | Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
329956-53-8 |
Source


|
| Record name | Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1283387.png)

